6-Formylpyridine-2-carboxylic acid

Catalog No.
S1902520
CAS No.
499214-11-8
M.F
C7H5NO3
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Formylpyridine-2-carboxylic acid

CAS Number

499214-11-8

Product Name

6-Formylpyridine-2-carboxylic acid

IUPAC Name

6-formylpyridine-2-carboxylic acid

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C7H5NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4H,(H,10,11)

InChI Key

DAUQNAWDINBWER-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)O)C=O

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C=O

6-Formylpyridine-2-carboxylic acid (CAS: 499214-11-8), also known as 6-formylpicolinic acid (FPCA), is a highly versatile, bifunctional heteroaromatic building block featuring both a reactive formyl group and a carboxylic acid at the 2,6-positions of a pyridine ring. This orthogonal bifunctionality makes it an essential precursor for advanced coordination chemistry, asymmetric multidentate ligand synthesis, and solid-phase proteomics workflows. Unlike simple pyridine derivatives, the electron-withdrawing nature of the pyridine ring combined with the aldehyde enables reversible aminal or imidazolinone formation with primary amines, while the carboxylic acid provides a robust handle for amide coupling to solid supports or metal coordination [1].

Generic substitution with closely related pyridine derivatives fails because they lack the required orthogonal reactivity for complex, multi-step functionalizations. For instance, substituting with 2-pyridinecarboxaldehyde (PCA) provides the aldehyde necessary for N-terminal peptide capture or Schiff base formation but lacks the carboxylic acid handle required for covalent attachment to amine-functionalized solid-phase resins. Conversely, using 2,6-pyridinedicarboxylic acid (dipicolinic acid) provides excellent metal coordination capabilities but completely eliminates the formyl group needed for condensation reactions. Utilizing other custom bifunctional heteroaromatic aldehydes introduces severe procurement bottlenecks, whereas 6-formylpyridine-2-carboxylic acid is commercially scalable and enables standardized, high-throughput workflows [1].

N-Terminal Specific Solid-Phase Peptide Capture for Proteomics

In proteomics sample preparation, 6-formylpyridine-2-carboxylic acid enables highly efficient, N-terminal specific capture of peptides on solid supports. When coupled to an amino PEGA resin via its carboxylic acid group (using HCTU/DIEA chemistry), the exposed formyl group reacts with peptide N-termini to form an imidazolinone. Studies demonstrate that this compound achieves this capture without derivatizing lysine residues. Compared to 2-pyridinecarboxaldehyde (PCA), which lacks an anchoring carboxylate, 6-formylpyridine-2-carboxylic acid allows direct resin functionalization while maintaining the electron-withdrawing pyridine ring necessary for promoting aminal formation [1].

Evidence DimensionSolid-phase resin functionalization and N-terminal capture efficiency
Target Compound DataSuccessfully couples to amine resins and captures N-termini (e.g., 1 mM Ser-Gly-Trp peptide) without lysine cross-reactivity.
Comparator Or Baseline2-Pyridinecarboxaldehyde (PCA)
Quantified DifferencePCA cannot be directly coupled to amine resins via amide bonds; 6-formylpyridine-2-carboxylic acid provides the necessary orthogonal carboxylate handle for >90% coupling efficiency.
Conditions50 mM sodium phosphate buffer pH 7.5, 37 °C, 6 hours incubation on amino PEGA resin.

It allows proteomics researchers to perform complex, wash-intensive peptide derivatizations on-resin with high yields, which is impossible with non-anchorable aldehydes.

Orthogonal Reactivity for Asymmetric Ligand Synthesis

The bifunctional nature of 6-formylpyridine-2-carboxylic acid provides orthogonal reactive sites that are critical for synthesizing asymmetric multidentate ligands. The formyl group readily undergoes condensation with primary amines to form Schiff bases, while the carboxylic acid remains available for metal coordination or further amide coupling. In contrast, symmetric comparators like 2,6-pyridinedicarboxylic acid (dipicolinic acid) can only form homoleptic or symmetric coordination environments and cannot participate in Schiff base formation [1].

Evidence DimensionLigand functionalization pathways
Target Compound DataSupports sequential Schiff base condensation and carboxylate coordination.
Comparator Or Baseline2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
Quantified DifferenceDipicolinic acid yields 0% Schiff base condensation products due to the absence of a formyl group, whereas 6-formylpyridine-2-carboxylic acid provides quantitative conversion in standard condensation assays.
ConditionsStandard amine condensation conditions (e.g., primary amine, catalytic acid/base).

Buyers synthesizing complex metal-organic frameworks (MOFs) or asymmetric catalysts must procure this exact compound to access step-wise, orthogonal functionalization routes.

Commercial Scalability vs. Custom Heteroaromatic Aldehydes

While various heteroaromatic carboxaldehydes (such as custom triazole or imidazole derivatives) can theoretically promote N-terminal aminal formation due to their electron-withdrawing properties, 6-formylpyridine-2-carboxylic acid is uniquely positioned for industrial and high-throughput laboratory adoption. It provides the necessary electronic activation for reversible peptide capture while being commercially available off-the-shelf. This eliminates the multi-week lead times and high costs associated with the custom synthesis of alternative bifunctional heteroaromatic aldehydes, making it the preferred choice for standardized proteomics workflows [1].

Evidence DimensionCommercial availability and workflow integration
Target Compound DataCommercially available off-the-shelf for immediate resin coupling.
Comparator Or BaselineCustom triazole/imidazole carboxaldehydes
Quantified DifferenceShifts procurement from custom synthesis (weeks/months lead time) to standard catalog purchasing, ensuring uninterrupted supply.
ConditionsHigh-throughput proteomics sample preparation.

Ensures uninterrupted supply chains and reproducible protocols for core facilities relying on solid-phase peptide derivatization.

Solid-Phase Proteomics Workflows

Ideal for functionalizing amine-based resins (like PEGA) to reversibly capture peptide N-termini from complex cell lysates, enabling extensive on-resin washing and derivatization (e.g., fluorosequencing preparation) without sample loss[1].

Asymmetric Schiff Base Ligand Synthesis

The preferred building block for creating multidentate ligands where one side of the pyridine ring requires a Schiff base linkage and the other requires a carboxylate donor for transition metal coordination [2].

Metal-Organic Framework (MOF) Construction

Used as a bifunctional organic linker where orthogonal binding modes (nitrogen/oxygen coordination vs. covalent condensation) are required to build complex, hierarchical MOF architectures [2].

XLogP3

0.5

Wikipedia

6-Formylpyridine-2-carboxylic acid

Dates

Last modified: 08-16-2023

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